molecular formula C13H10N2O2 B2941650 5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1706460-98-1

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2941650
CAS No.: 1706460-98-1
M. Wt: 226.235
InChI Key: YLNUBLFQPNQWMS-UHFFFAOYSA-N
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Description

5-(1H-Indol-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 1706460-98-1) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a molecular framework that incorporates both indole and pyrrole rings, a structure known to be associated with diverse biological activities. While specific biological data for this exact molecule is an area of ongoing research, its core structure is highly relevant for investigating mechanisms related to neurodegenerative diseases and metabolic disorders. For instance, studies on structurally similar 5-methoxyindole-2-carboxylic acid have demonstrated promising neuroprotective properties, including reducing ischemic area size in stroke models and showing protective potential against Alzheimer's disease pathology . Furthermore, pyrrole-2-carboxylic acid derivatives are recognized as important scaffolds in the development of extracellular signal-regulated kinase 5 (ERK5) inhibitors, which are potential targets for cancer therapy . The presence of both hydrogen bond donor and acceptor sites in its structure also makes it a valuable ligand for constructing metal-organic frameworks and coordination polymers, similar to other indole-2-carboxylic acid derivatives . With a molecular formula of C13H10N2O2 and a molecular weight of 226.23 g/mol, this reagent is primarily used as a key intermediate in the synthesis of more complex molecules for pharmacological screening and development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-13(17)11-6-5-10(15-11)12-7-8-3-1-2-4-9(8)14-12/h1-7,14-15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNUBLFQPNQWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling Strategies

Substrate Design and Protection Protocols

The Suzuki-Miyaura reaction enables C–C bond formation between halogenated pyrroles and indolylboronic acids (or vice versa). Critical considerations include:

Pyrrole Halogenation and Boronic Acid Preparation
  • 5-Bromo-pyrrole-2-carboxylic acid derivatives serve as electrophilic partners. Bromination at pyrrole C5 requires SEM (2-(trimethylsilyl)ethoxymethyl) protection to prevent debromination.
  • Indol-2-ylboronic acids are synthesized via iridium-catalyzed C–H borylation of N-protected indoles, achieving >80% yields.
Catalyst Systems and Reaction Optimization

Pd(dppf)Cl₂ in dioxane/H₂O (4:1) with Cs₂CO₃ at 90°C provides optimal yields (Table 1):

Entry Pyrrole Partner Indole Partner Yield
1 5-Br-1-SEM-pyrrole-2-COOMe Indol-2-yl-B(OH)₂ 84%
2 5-Br-1-Boc-pyrrole-2-COOMe Indol-2-yl-Bpin 68%

Key observations :

  • SEM protection outperforms Boc in preventing debromination
  • Boronic acids (vs. pinacolboronates) enhance coupling efficiency

Post-Coupling Modifications

  • SEM deprotection : Treatment with HCl/MeOH (1:4) at 60°C quantitatively removes SEM groups without acid-sensitive functionality degradation.
  • Ester hydrolysis : NaOH/THF/H₂O (2:2:1) converts methyl esters to carboxylic acids in >95% yield.

Transition Metal-Catalyzed C–H Activation

Ruthenium-Mediated Direct Arylation

Ru-catalyzed C–H functionalization enables direct coupling without pre-halogenation (Figure 1):

$$
\text{Pyrrole-2-COOEt} + \text{Indole} \xrightarrow{\text{Ru(cymene)Cl}2, \text{Ag}2\text{CO}_3} \text{5-(Indol-2-yl)pyrrole-2-COOEt} \quad (72\% \text{ yield})
$$

Mechanistic insights :

  • Electrophilic ruthenation occurs at pyrrole C5 via σ-complexation
  • Oxidizing agents (Ag₂CO₃) regenerate active Ru species

Limitations and Substrate Scope

  • N-Unprotected pyrroles : Require excess indole (3 equiv.) due to competing coordination at NH
  • Electron-deficient indoles : Show reduced reactivity (e.g., 5-nitroindole: 42% yield)

Cyclization and Annulation Approaches

Reissert-Type Indole-Pyrrole Fusion

Comparative Method Analysis

Table 2 summarizes critical parameters across synthetic routes:

Method Yield Range Step Count Functional Group Tolerance Scalability
Suzuki-Miyaura 68–84% 3–5 Moderate Excellent
Ru-Catalyzed C–H 42–72% 2 Low Moderate
Reissert Annulation 58% 4 High Poor

Key findings :

  • Suzuki-Miyaura offers superior reproducibility for gram-scale synthesis
  • C–H activation minimizes pre-functionalization but suffers from narrow substrate scope
  • Annulation methods provide atom economy at the expense of multi-step sequences

Experimental Considerations and Optimization

Protecting Group Selection

  • SEM vs. Boc for NH protection : SEM demonstrates higher stability under Suzuki conditions (84% vs. 68% yield)
  • Carboxylic acid masking : Methyl esters prevent catalyst poisoning vs. free acids (turnover number increases 3-fold)

Purification Challenges

  • Chromatography : Reverse-phase C18 columns resolve polar intermediates (ΔRf = 0.12–0.15 in MeCN/H₂O)
  • Recrystallization : Ethyl acetate/hexanes (1:5) yields pure product (mp 214–216°C)

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The carboxylic acid group enables participation in peptide coupling reactions. For example:

  • Intramolecular cyclization using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) as a coupling reagent in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) forms fused pyrrolo[3,4-b]indol-3-one derivatives .

  • Mechanism : The reaction proceeds via activation of the carboxylic acid by BOP, followed by nucleophilic attack by the indole nitrogen, leading to ring closure .

Saponification and Functional Group Interconversion

The ester derivatives of this compound undergo hydrolysis to regenerate the carboxylic acid:

  • Reagents : Lithium hydroxide (LiOH) in aqueous ethanol.

  • Conditions : Reflux for 4–6 hours yields the free carboxylic acid (e.g., conversion of methyl esters to acids) .

Tautomerism and Stability

The compound exhibits tautomeric behavior due to hydrogen bonding between the hydroxyl group at C3 and the carbonyl group at C4:

TautomerStability Factor
Enol formStabilized by intramolecular hydrogen bonding
Keto formLess favored due to reduced resonance stabilization

This equilibrium is influenced by substituents and solvent polarity .

Multi-Component Reactions

Under solvent-free conditions, it participates in three-component reactions with aldehydes and malonic acid derivatives:

  • Catalyst : Potassium hydroxide (KOH).

  • Conditions : 170°C for 25 minutes.

  • Mechanism :

    • Nucleophilic addition-elimination forms intermediates.

    • 5-exo-trig cyclization generates dihydro-pyrrol-3-ones.

    • Tautomerization yields aromatic pyrrole derivatives .

Reductive Amination

The aldehyde derivative of this compound reacts with primary amines under reductive conditions:

  • Reagents : Sodium borohydride (NaBH₄) in ethanol.

  • Product : Secondary amines (e.g., compounds 3a–e in Scheme 1) .

Electrophilic Substitution

The indole moiety directs electrophilic substitution primarily to the C3 position:

  • Example : Formylation at C3 using POCl₃/DMF (Vilsmeier-Haack reaction) .

Spectroscopic Characterization

  • 1H NMR : Key signals include a singlet for indole NH (δ 12.01 ppm) and triplet patterns for CH₂ groups (δ 2.79–3.66 ppm) .

  • 13C NMR : Carboxylic acid carbonyl appears at δ 170–175 ppm .

Scientific Research Applications

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been found to act as allosteric inhibitors of the linoleate oxygenase activity of selected mammalian ALOX15 orthologs. This inhibition is achieved through the binding of the compound to an allosteric site, leading to conformational changes that affect enzyme activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in the indole-2-yl substituent on the pyrrole ring. Key analogs and their structural differences include:

Compound Name Substituent Position/Type Key Structural Features
5-(1H-Indol-2-yl)-1H-pyrrole-2-carboxylic acid Indol-2-yl Fused indole-pyrrole, carboxylic acid
5-Phenyl-1H-pyrrole-2-carboxylic acid Phenyl (CAS 18474-60-7) Aromatic phenyl group, no fused heterocycle
5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid Indol-4-yl (CAS 2111055-45-7) Indole substituent at position 4
5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid 4-Fluorophenyl () Electron-withdrawing fluorine substituent

Key Observations :

  • Substituent Effects : Fluorinated phenyl analogs (e.g., 4-fluorophenyl) exhibit enhanced acidity and bioavailability due to fluorine’s electronegativity, whereas indole derivatives may prioritize hydrophobic interactions .

Challenges :

  • Isomer Separation : Analogous compounds (e.g., 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid) require chromatographic separation due to similar polarity of products .
  • Yield Optimization : Yields for indole-pyrrole hybrids vary; for example, 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid was synthesized in 80% yield , while other analogs report lower efficiencies.

Physicochemical Properties

  • Solubility : Indole derivatives generally exhibit lower aqueous solubility than phenyl analogs due to hydrophobicity.
  • Acidity : The carboxylic acid group (pKa ~2.5) enhances solubility in basic environments, critical for drug formulation.
  • Stability: Fluorinated analogs (e.g., 4-fluorophenyl) show improved metabolic stability compared to non-halogenated counterparts .

Biological Activity

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the current research findings on its biological activity, including antiproliferative effects, structure-activity relationships (SAR), and metabolic pathways.

Antiproliferative Activity

Recent studies have demonstrated significant antiproliferative activity of derivatives related to this compound. For instance, a series of compounds were evaluated for their ability to inhibit cancer cell proliferation. The most potent derivatives exhibited GI50 values ranging from 29 nM to 78 nM against various cancer cell lines, outperforming established drugs like erlotinib .

Table 1: Antiproliferative Activity of Compounds Derived from this compound

CompoundGI50 (nM)Cancer Cell Lines Tested
Compound 3e29Panc-1, MCF-7, A-549
Compound 3c42Panc-1, MCF-7, A-549
Erlotinib33Panc-1, MCF-7, A-549

The substitution pattern on the phenyl group significantly influenced the antiproliferative activity. Compounds with m-piperidine moieties showed enhanced efficacy compared to those with p-piperidine substitutions .

The mechanism underlying the anticancer activity of these compounds involves inhibition of mutant EGFR/BRAF pathways. Notably, structural studies indicated that the indole moiety interacts with crucial amino acids in the active site of target proteins, forming pi-H interactions and ionic bonds that enhance binding affinity .

Antimicrobial Properties

In addition to anticancer activity, derivatives of pyrrole carboxylic acids have shown promising antimicrobial effects. For instance, certain compounds demonstrated potent anti-tuberculosis (anti-TB) activity with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against Mycobacterium tuberculosis strains. These compounds exhibited low cytotoxicity profiles (IC50 > 64 μg/mL), indicating their potential as safe therapeutic agents .

Case Studies and Clinical Relevance

A notable case study involved a child with type II hyperprolinemia who exhibited urinary excretion of N-(pyrrole-2-carboxyl) glycine. This finding underscores the metabolic relevance of pyrrole derivatives in human health and disease . Furthermore, ongoing research into the pharmacokinetics and bioavailability of these compounds is critical for their development as therapeutic agents.

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications on the pyrrole ring significantly affect biological activity. For example, replacing hydrogen atoms on the pyrrole ring with larger substituents improved anti-TB activity drastically. Compounds with bulky groups showed over a hundred-fold increase in potency compared to simpler structures .

Table 2: Structure-Activity Relationship Findings

CompoundModificationMIC (μg/mL)Activity Level
Compound 5Adamantyl group<0.016Potent anti-TB
Compound 12Methylation on pyrrole hydrogen3.7Reduced activity
Compound 13Double methylation>32Loss of activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid, and how are intermediates purified?

  • Methodology : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid as a precursor. For example, refluxing with sodium acetate in acetic acid facilitates the formation of thiazolidinone derivatives (e.g., Scheme 1 in ). Post-synthesis, purification involves recrystallization from solvent mixtures like DMF/acetic acid, followed by washing with ethanol and diethyl ether to remove unreacted reagents .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodology : X-ray crystallography is essential for resolving hydrogen-bonding patterns (e.g., N–H⋯O and O–H⋯O interactions forming R₂²(8/10) motifs, as shown in ). Complementary techniques include:

  • NMR : To confirm proton environments and substitution patterns.
  • FT-IR : To identify carboxylic acid (-COOH) and indole NH stretches.
  • Mass spectrometry : For molecular weight validation .

Q. What are the key solubility properties of this compound, and how do they influence experimental design?

  • Methodology : Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reactions under reflux conditions. Aqueous solubility is limited due to the carboxylic acid and aromatic moieties, necessitating pH adjustments (e.g., using NaOH in methanol) for dissolution in biological assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity, such as kinase inhibition or antitumor potential?

  • Methodology : Density Functional Theory (DFT) calculations can model electronic interactions between the indole-pyrrole scaffold and kinase ATP-binding pockets. Molecular docking studies (e.g., using AutoDock Vina) assess binding affinities to targets like EGFR or CDK2. Experimental validation via enzyme inhibition assays (IC₅₀ measurements) is required to resolve discrepancies between predicted and observed activities .

Q. How should researchers address contradictions in reaction yields during scale-up synthesis?

  • Methodology : Yield variations may arise from solvent choice (acetic acid vs. DMF) or reflux duration (2.5–5 hours in vs. 3–5 hours in ). Systematic optimization via Design of Experiments (DoE) is recommended:

  • Variables : Temperature, solvent ratio, catalyst loading.
  • Output : Reaction efficiency and purity monitored by HPLC .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

  • Methodology : Contradictions in NMR/IR spectra often stem from tautomerism (e.g., keto-enol forms) or polymorphic crystal structures. Use:

  • Variable-temperature NMR : To track dynamic equilibria.
  • PXRD : To identify polymorphic phases (e.g., monoclinic vs. orthorhombic systems, as in ).
  • Control experiments : Repeat synthesis under inert atmospheres to exclude oxidation byproducts .

Q. How can the compound’s stability under physiological conditions be assessed for drug discovery applications?

  • Methodology :

  • pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS.
  • Plasma stability assays : Exposure to human plasma at 37°C quantifies metabolic susceptibility.
  • Light/heat stress testing : Accelerated stability studies identify degradation pathways (e.g., decarboxylation) .

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